L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.
Chemical Reactions Analysis
Types of Reactions
L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions with proteins and enzymes.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- L-Arginyl-L-lysyl-L-valyl-L-alanyl-L-alpha-glutamyl-L-leucyl-L-valyl-L-histidyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-tyrosyl-L-arginyl-L-alanine
- L-Alanyl-L-tyrosine
- Glycyl-L-leucyl
Uniqueness
L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
921202-62-2 |
---|---|
Molecular Formula |
C38H61N9O12 |
Molecular Weight |
835.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H61N9O12/c1-19(2)12-25(39)33(53)41-15-29(50)40-16-30(51)44-27(14-23-8-10-24(49)11-9-23)35(55)47-32(21(5)6)37(57)46-26(13-20(3)4)34(54)42-17-31(52)45-28(18-48)36(56)43-22(7)38(58)59/h8-11,19-22,25-28,32,48-49H,12-18,39H2,1-7H3,(H,40,50)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,52)(H,46,57)(H,47,55)(H,58,59)/t22-,25-,26-,27-,28-,32-/m0/s1 |
InChI Key |
AGPWSNVYJNTYHS-DBGAQYPKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.